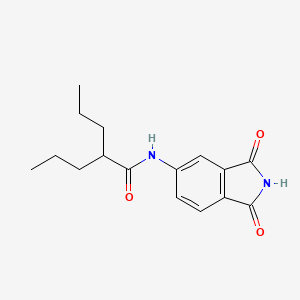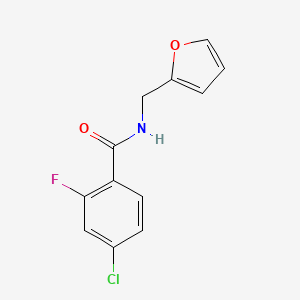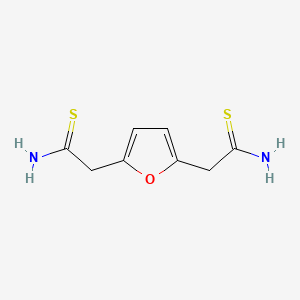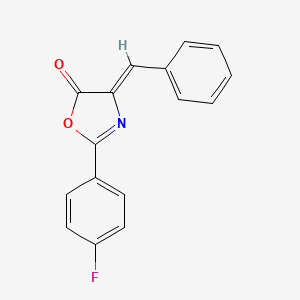
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI has been widely used in scientific research for its ability to inhibit PKC activity, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathway regulated by PKC. As a result, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells and modulate synaptic plasticity in the brain.
Biochemical and physiological effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity and disrupting the signaling pathway that promotes cell survival. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate synaptic plasticity in the brain by inhibiting PKC activity and regulating the expression of synaptic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has some limitations for lab experiments. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
Orientations Futures
There are several future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide in scientific research. One direction is to investigate the role of PKC in the regulation of immune cell function. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate the activity of immune cells, and further research may elucidate the molecular mechanisms underlying this effect. Another direction is to develop new PKC inhibitors based on the structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide. By modifying the chemical structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, it may be possible to develop more potent and selective PKC inhibitors for use in scientific research and clinical applications.
Méthodes De Synthèse
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide can be synthesized by the reaction of 2-propylpentanoyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) amine in the presence of triethylamine. The reaction yields N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been widely used in scientific research to investigate the role of PKC in various cellular processes. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been used to study the effect of PKC inhibition on cell growth and differentiation in cancer cells. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has also been used to investigate the role of PKC in the regulation of synaptic plasticity in the brain.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-10(6-4-2)14(19)17-11-7-8-12-13(9-11)16(21)18-15(12)20/h7-10H,3-6H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMZGZCVDIWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)


![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)